molecular formula C14H17NO2 B14213201 2-acetyl-N,N-dimethyl-3-phenylbut-2-enamide CAS No. 827574-17-4

2-acetyl-N,N-dimethyl-3-phenylbut-2-enamide

Cat. No.: B14213201
CAS No.: 827574-17-4
M. Wt: 231.29 g/mol
InChI Key: KLZRIFPRMWSEFX-UHFFFAOYSA-N
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Description

2-acetyl-N,N-dimethyl-3-phenylbut-2-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetyl group, a dimethyl group, and a phenyl group attached to a butenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N,N-dimethyl-3-phenylbut-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of acetylacetone with N,N-dimethylaniline in the presence of a base, followed by the addition of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N,N-dimethyl-3-phenylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-acetyl-N,N-dimethyl-3-phenylbut-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-acetyl-N,N-dimethyl-3-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-phenylbut-2-enamide: Similar in structure but with a methyl group instead of an acetyl group.

    N,N-dimethyl-3-phenylbut-2-enamide: Lacks the acetyl group present in 2-acetyl-N,N-dimethyl-3-phenylbut-2-enamide.

Uniqueness

This compound is unique due to the presence of both acetyl and dimethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

827574-17-4

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-acetyl-N,N-dimethyl-3-phenylbut-2-enamide

InChI

InChI=1S/C14H17NO2/c1-10(12-8-6-5-7-9-12)13(11(2)16)14(17)15(3)4/h5-9H,1-4H3

InChI Key

KLZRIFPRMWSEFX-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)C(=O)N(C)C)C1=CC=CC=C1

Origin of Product

United States

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